molecular formula C7H8Br2N2 B13955810 3,5-Dibromo-6-ethylpyridin-2-amine

3,5-Dibromo-6-ethylpyridin-2-amine

Cat. No.: B13955810
M. Wt: 279.96 g/mol
InChI Key: NGSQLXNYUUMEIO-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-ethylpyridin-2-amine (CAS: 848360-94-1) is a halogenated pyridine derivative characterized by two bromine atoms at positions 3 and 5, an ethyl group at position 6, and an amine group at position 2 of the pyridine ring. This compound is primarily utilized in medicinal chemistry and materials science as a versatile intermediate for synthesizing more complex heterocyclic systems. Its synthesis typically involves bromination of 6-ethylpyridin-2-amine precursors or substitution reactions starting from 2-amino-6-chloropyridine derivatives .

The ethyl substituent at position 6 enhances steric bulk and lipophilicity compared to smaller alkyl or halogen groups, influencing solubility and reactivity in cross-coupling reactions. Bromine atoms at positions 3 and 5 contribute to electron-withdrawing effects, making the pyridine ring amenable to nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura reactions).

Properties

Molecular Formula

C7H8Br2N2

Molecular Weight

279.96 g/mol

IUPAC Name

3,5-dibromo-6-ethylpyridin-2-amine

InChI

InChI=1S/C7H8Br2N2/c1-2-6-4(8)3-5(9)7(10)11-6/h3H,2H2,1H3,(H2,10,11)

InChI Key

NGSQLXNYUUMEIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-ethylpyridin-2-amine typically involves the bromination of 6-ethylpyridin-2-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3,5-Dibromo-6-ethylpyridin-2-amine may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-ethylpyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3,5-diamino-6-ethylpyridin-2-amine, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

3,5-Dibromo-6-ethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties, such as flame retardants or UV stabilizers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-ethylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its brominated structure may allow it to bind to active sites of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,5-Dibromo-6-ethylpyridin-2-amine can be contextualized by comparing it to analogous pyridine derivatives. Key compounds for comparison include:

3,5-Dibromo-4-methylpyridin-2-amine (CAS: 91872-10-5)

  • Structural Differences : A methyl group replaces the ethyl group at position 4 instead of 4.
  • Lower lipophilicity (logP ~2.1 vs. ~2.8 for the ethyl analog), affecting membrane permeability in biological applications.
  • Similarity Score : 0.88 (structural similarity based on bromine and amine positions) .

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine (CAS: 1291487-16-5)

  • Structural Differences : A trifluoromethyl (-CF₃) group replaces the ethyl (-C₂H₅) group at position 5.
  • Impact on Properties :
    • Stronger electron-withdrawing effects from -CF₃, enhancing electrophilicity of the pyridine ring.
    • Higher thermal and metabolic stability due to the robustness of the C-F bond.
  • Applications : Preferred in agrochemicals and pharmaceuticals requiring oxidative stability .

3,5-Dibromo-6-methylpyrazin-2-amine (CAS: 74290-66-7)

  • Structural Differences : Pyrazine ring (two adjacent nitrogen atoms) replaces the pyridine ring.
  • Impact on Properties :
    • Increased hydrogen-bonding capacity due to additional nitrogen.
    • Altered electronic properties, affecting coordination chemistry in metal-organic frameworks.
  • Molecular Weight : 266.92 g/mol vs. 294.91 g/mol for the ethylpyridine analog .

5-Bromo-6-chloropyridin-2-amine (CAS: 358672-65-8)

  • Structural Differences : Single bromine at position 5 and chlorine at position 6.
  • Impact on Properties :
    • Lower halogen density reduces steric and electronic effects, simplifying synthetic modifications.
    • Similarity Score: 0.85 (due to shared bromine and amine groups) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
3,5-Dibromo-6-ethylpyridin-2-amine 848360-94-1 C₇H₈Br₂N₂ 294.91 Br (3,5), C₂H₅ (6) Reference
3,5-Dibromo-4-methylpyridin-2-amine 91872-10-5 C₆H₆Br₂N₂ 280.93 Br (3,5), CH₃ (4) 0.88
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine 1291487-16-5 C₆H₃Br₂F₃N₂ 308.90 Br (3,5), CF₃ (6) N/A
3,5-Dibromo-6-methylpyrazin-2-amine 74290-66-7 C₅H₅Br₂N₃ 266.92 Br (3,5), CH₃ (6), pyrazine N/A
5-Bromo-6-chloropyridin-2-amine 358672-65-8 C₅H₄BrClN₂ 206.46 Br (5), Cl (6) 0.85

Key Research Findings

  • Reactivity : Ethyl-substituted derivatives exhibit slower reaction kinetics in nucleophilic substitutions compared to methyl or trifluoromethyl analogs due to steric hindrance .
  • Biological Activity : Bromine atoms enhance binding to halogen-bonding domains in protein targets, while ethyl groups improve pharmacokinetic profiles .
  • Thermal Stability : Trifluoromethyl analogs show superior stability under high-temperature conditions, making them suitable for industrial catalysis .

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